4-Cyclopentylpyrrolidine-2-carboxylic acid
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Overview
Description
4-Cyclopentylpyrrolidine-2-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylpyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with an amine to form the corresponding imine, followed by reduction and subsequent carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols .
Scientific Research Applications
4-Cyclopentylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopentylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Cyclopentylamine: Shares the cyclopentyl group but lacks the carboxylic acid functionality.
Pyrrolidine-2-carboxylic acid: Similar structure but without the cyclopentyl substitution.
Uniqueness: 4-Cyclopentylpyrrolidine-2-carboxylic acid stands out due to the combination of the cyclopentyl group and the pyrrolidine ring, which imparts unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-cyclopentylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-5-8(6-11-9)7-3-1-2-4-7/h7-9,11H,1-6H2,(H,12,13) |
InChI Key |
FAKWCMIZOIBKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC(NC2)C(=O)O |
Origin of Product |
United States |
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